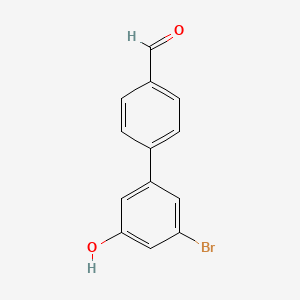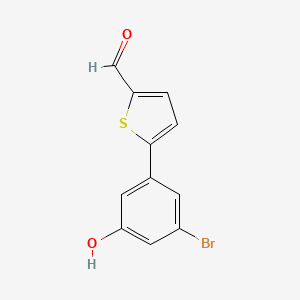
3-Bromo-5-(3-fluoro-5-hydroxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% (3-Br-5-F-5-OH-Phenol) is a synthetic compound that has been widely used in scientific research. It is a brominated derivative of phenol and is a white, crystalline solid. 3-Br-5-F-5-OH-Phenol has a molecular weight of 287.98 g/mol and a melting point of 91-93°C. It is soluble in dimethyl sulfoxide (DMSO) and methanol, and is insoluble in water.
Wissenschaftliche Forschungsanwendungen
3-Br-5-F-5-OH-Phenol has been used in a variety of scientific research applications. It has been used as a substrate for enzyme-catalyzed reactions, as a reagent in organic synthesis, and as a fluorescent probe for the detection of biological molecules. It has also been used in the synthesis of a variety of compounds, including quinolines, chalcones, and phenylthioethers.
Wirkmechanismus
3-Br-5-F-5-OH-Phenol is believed to act as a substrate for enzyme-catalyzed reactions by binding to the active site of the enzyme. This binding is thought to induce a conformational change in the enzyme, which then facilitates the reaction.
Biochemical and Physiological Effects
3-Br-5-F-5-OH-Phenol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of enzymes, including cyclooxygenase, lipoxygenase, and thromboxane synthase. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Br-5-F-5-OH-Phenol in laboratory experiments has several advantages. It is a stable compound that is easy to store and handle, and it is soluble in a variety of organic solvents. Additionally, it is relatively inexpensive and widely available. The main limitation of 3-Br-5-F-5-OH-Phenol is its low solubility in water, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are a variety of potential future directions for research involving 3-Br-5-F-5-OH-Phenol. This compound could be further investigated for its potential therapeutic applications, such as its anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it could be used as a substrate for the synthesis of a variety of compounds, such as quinolines, chalcones, and phenylthioethers. Finally, it could be used as a fluorescent probe for the detection of biological molecules.
Synthesemethoden
3-Br-5-F-5-OH-Phenol can be synthesized from 3-bromo-5-fluorophenol, which can be obtained from a commercial supplier. The synthesis involves the reaction of 3-bromo-5-fluorophenol with an excess of sodium hydroxide in methanol. The reaction is carried out at room temperature and the resulting product is 3-Br-5-F-5-OH-Phenol.
Eigenschaften
IUPAC Name |
3-(3-bromo-5-hydroxyphenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFO2/c13-9-1-7(3-11(15)5-9)8-2-10(14)6-12(16)4-8/h1-6,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJCUBRYDNDTGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686383 |
Source


|
| Record name | 5-Bromo-5'-fluoro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3-fluoro-5-hydroxyphenyl)phenol | |
CAS RN |
1261929-76-3 |
Source


|
| Record name | 5-Bromo-5'-fluoro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














